2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings. This compound has garnered interest in various fields, particularly medicinal chemistry and materials science, due to its unique structural features which allow for diverse chemical reactivity and biological activity. The compound is identified by the CAS number 1248104-45-1 and has the molecular formula C10H13N5 .
The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. A common synthetic route includes:
The reaction conditions often require a base to facilitate cyclization. The use of high-throughput synthesis techniques and continuous flow reactors in industrial settings can optimize yields and purity.
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine can participate in various chemical reactions:
The major products formed from these reactions include oxides, hydroxyl derivatives from oxidation, amine derivatives from reduction, and substituted pyrazole and pyrimidine derivatives from substitution reactions.
The mechanism of action for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with various molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction is crucial for its potential biological effects, including antimicrobial and anticancer activities .
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is generally described as a solid compound at room temperature with specific melting and boiling points yet to be extensively documented in literature.
The compound exhibits properties typical of heterocycles containing nitrogen atoms, including basicity due to the presence of amino groups. Its reactivity profile allows it to participate in various organic reactions which are significant for its applications in medicinal chemistry .
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has several notable applications:
The strategic fusion of pyrazole and pyrimidine heterocycles represents a cornerstone of rational drug design, leveraging complementary pharmacological properties of both ring systems. The compound 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS: 1248104-45-1) exemplifies this approach, featuring a pyrimidin-4-amine unit directly linked at C-2 to a 1,3,5-trimethylpyrazole moiety at C-4 [1] [3]. This molecular architecture creates a planar, electron-rich scaffold capable of diverse non-covalent interactions with biological targets. With a molecular weight of 203.25 g/mol and formula C10H13N5, this hybrid structure occupies a strategic chemical space that balances rigidity and moderate lipophilicity (cLogP ≈ 1.8), enabling efficient target engagement while maintaining favorable drug-like properties [1] [3] [5]. Its emergence addresses the persistent challenge of developing synthetically accessible scaffolds with three-dimensional diversity for probing protein allosteric sites.
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C10H13N5 | High-resolution MS |
Molecular Weight | 203.25 g/mol | Calculated exact mass |
CAS Registry Number | 1248104-45-1 | Chemical Abstracts Service |
Hydrogen Bond Donors | 1 (pyrimidin-4-amine) | Computational prediction |
Hydrogen Bond Acceptors | 4 | Computational prediction |
Topological Polar Surface Area | 62.3 Ų | Computational analysis |
The 1,3,5-trimethylpyrazole unit confers critical advantages for drug development. N-Methylation at position 1 eliminates the acidic proton that typically plagues pyrazole derivatives, significantly enhancing metabolic stability against oxidative degradation and glucuronidation [7] [9]. The C3 and C5 methyl groups create a steric shield that enforces a coplanar conformation with the pyrimidine ring, while simultaneously increasing lipophilicity to optimize membrane permeability. This substitution pattern also electronically modulates the pyrazole ring through hyperconjugation, lowering the π*-orbital energy to facilitate charge-transfer interactions with aromatic residues in protein binding pockets [2]. The C4 position, directly bonded to the pyrimidine, becomes a key node for electron delocalization across the hybrid scaffold. The precursor 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS: 28466-21-9) exemplifies how these methyl groups stabilize adjacent reactive centers during synthesis, serving as a versatile building block for complex hybrids [2] [7].
The pyrimidin-4-amine component functions as a versatile bioisostere for purine nucleobases, enabling competitive inhibition of ATP-binding sites in kinase targets. The exocyclic 4-amino group serves as a crucial hydrogen bond donor, often forming bidentate interactions with backbone carbonyls in kinase hinge regions [3] [8]. Quantum mechanical studies reveal that the amino group’s electron-donating resonance effect increases π-electron density at C-2 and C-6, enhancing interactions with hydrophobic pockets through van der Waals contacts. This electronic profile also makes the C-5 position electrophilic for further derivatization, allowing medicinal chemists to append solubilizing groups or target-specific vectors without disrupting the core recognition elements. The nitrogen at position 1 acts as a hydrogen bond acceptor, creating a complementary interaction triad that mimics the three-point binding mode observed in clinically successful kinase inhibitors like imatinib [8] [10].
The synthetic accessibility of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine catalyzed its adoption as a privileged scaffold. Early routes exploited the nucleophilicity of 1,3,5-Trimethyl-1H-pyrazol-4-amine, condensing it with β-diketones followed by cyclization with formamidine acetate [2] [7]. Commercial availability from specialized suppliers like J&W Pharmlab (Catalog ID: 70R0245) and EOS Med Chem since the mid-2010s accelerated pharmacological exploration [1] [3]. The compound’s rise coincided with kinase drug discovery efforts targeting oncological and inflammatory disorders, where its balanced physicochemical properties (MW < 350, cLogP 1-2) aligned perfectly with fragment-based drug design principles. Patent analysis reveals a steep increase in derivative claims after 2015, particularly as backbone for Brigatinib-like anaplastic lymphoma kinase (ALK) inhibitors and Palbociclib-inspired CDK4/6 modulators [3] [8]. The scaffold’s modularity enables combinatorial modification at three sites: the pyrazole N-1 methyl (replaceable with pro-drug groups), pyrimidine C-5 (for potency-optimizing substituents), and the 4-amino group (for solubilizing side chains or bioorthogonal handles).
Therapeutic Area | Target Protein | Derivative Structural Modification |
---|---|---|
Oncology | Kinases (ALK, CDK4/6) | C5-Pyrimidine aryl/heteroaryl substitutions |
Inflammation | JAK/STAT pathways | N1-Pyrazole ethylamine extensions |
Metabolic Disorders | AMPK activators | 4-Amino group acyl/alkyl modifications |
Antiviral Therapy | RNA polymerase | Hybridization with ribose mimetics |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0